N-(4-(N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)sulfamoyl)phenyl)acetamide
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Overview
Description
This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). Sulfonamides are known for their various biological activities, including antibacterial properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include an oxazolidinone ring (a five-membered ring containing two oxygen atoms, one nitrogen atom, and two carbon atoms), a fluorophenyl group (a phenyl ring with a fluorine atom attached), and a sulfonamide group .Chemical Reactions Analysis
As a sulfonamide, this compound might undergo various chemical reactions. For example, it could potentially be hydrolyzed under acidic or alkaline conditions to yield the corresponding amine and sulfonic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its degree of solubility, melting point, boiling point, and stability under various conditions would need to be determined experimentally .Scientific Research Applications
Antimicrobial and Antibacterial Activities
- A series of compounds incorporating sulfamoyl moiety demonstrated antimicrobial activities, suggesting the potential of N-(4-(N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)sulfamoyl)phenyl)acetamide in developing new antimicrobial agents (Darwish et al., 2014).
- Novel isoxazoline compounds, prepared through a series of reactions, exhibited anti-tumor activities, highlighting the utility of structurally complex compounds like this compound in anti-cancer research (Qi Hao-fei, 2011).
Anticancer Potential
- Cytotoxic activities of novel sulfonamide derivatives have been explored, showing promising results against cancer cell lines. This indicates the potential application of this compound in the development of anticancer drugs (Ghorab et al., 2015).
Controlled Release in Topical Applications
- Polymorphic solidification of Linezolid in electrospun PCL fibers for controlled release in topical applications was studied, suggesting that similar compounds could be used in drug delivery systems for localized treatment, thus opening avenues for this compound in pharmaceutical formulations (Tammaro et al., 2015).
Antioxidant Activity
- Coordination complexes constructed from pyrazole-acetamide demonstrated significant antioxidant activity, which underlines the potential for this compound in exploring its efficacy as an antioxidant agent (Chkirate et al., 2019).
Mechanism of Action
Future Directions
The study of new sulfonamide derivatives is a vibrant field of research due to their wide range of biological activities. This compound, with its combination of a fluorophenyl group and an oxazolidinone ring, could potentially exhibit interesting biological properties that warrant further investigation .
Properties
IUPAC Name |
N-[4-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O5S/c1-12(23)21-14-4-8-17(9-5-14)28(25,26)20-10-16-11-22(18(24)27-16)15-6-2-13(19)3-7-15/h2-9,16,20H,10-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDSFTGDWJIKRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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